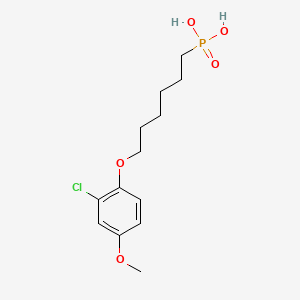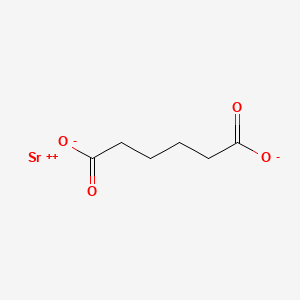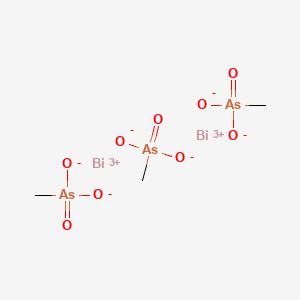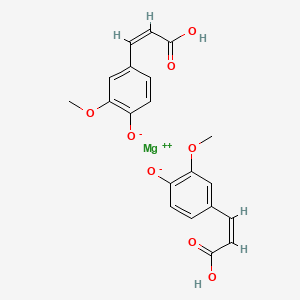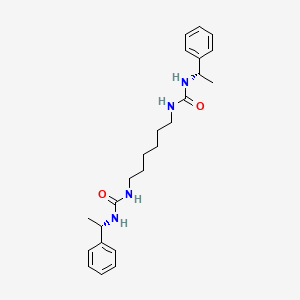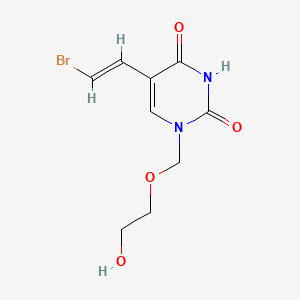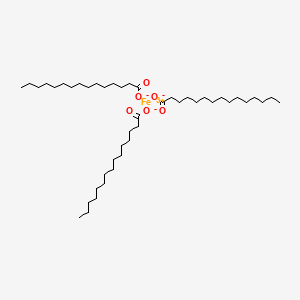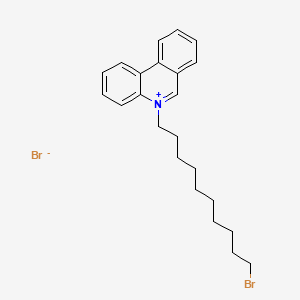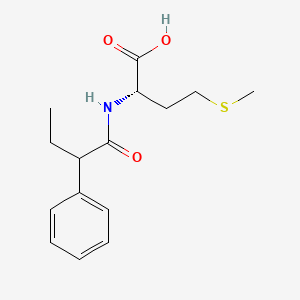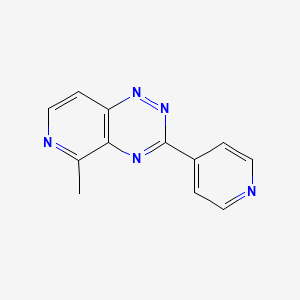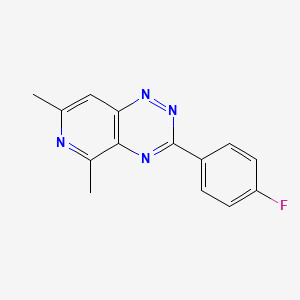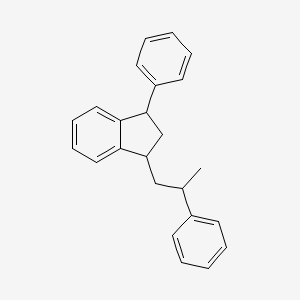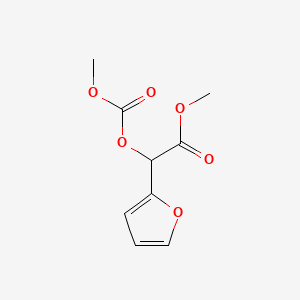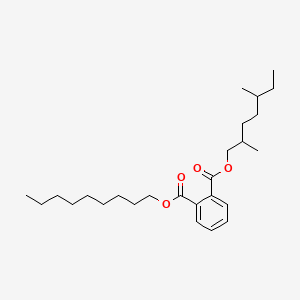
2,5-Dimethylheptyl nonyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylheptyl nonyl phthalate is a phthalate ester, which is a type of plasticizer used to increase the flexibility, transparency, durability, and longevity of plastic products. Phthalates are commonly used in a wide range of products, including polyvinyl chloride (PVC) plastics, cosmetics, and personal care products. The compound this compound is known for its unique chemical structure, which includes a benzene ring with two ester groups attached to it, along with a 2,5-dimethylheptyl group and a nonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylheptyl nonyl phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptyl alcohol and nonyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions. The process can be summarized as follows:
Esterification Reaction: Phthalic anhydride reacts with 2,5-dimethylheptyl alcohol and nonyl alcohol in the presence of sulfuric acid as a catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 150-200°C, to ensure complete esterification.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain optimal temperature and pressure, and the product is subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylheptyl nonyl phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid, 2,5-dimethylheptyl alcohol, and nonyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
2,5-Dimethylheptyl nonyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer chemistry and material science to enhance the properties of polymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its toxicity and effects on the reproductive system.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylheptyl nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors, and altering their normal function. This can lead to disruptions in hormone-regulated processes, including reproduction and development.
Comparaison Avec Des Composés Similaires
2,5-Dimethylheptyl nonyl phthalate can be compared with other phthalate esters, such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products, known for its flexibility and durability.
Diisononyl phthalate (DINP): Similar to DEHP but with a different alkyl chain structure, used in a variety of plastic products.
Dibutyl phthalate (DBP): Used in personal care products and as a plasticizer in various applications.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. Its combination of 2,5-dimethylheptyl and nonyl groups provides a balance of flexibility and stability, making it suitable for specialized applications.
Propriétés
Numéro CAS |
85391-52-2 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-O-(2,5-dimethylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-7-8-9-10-11-14-19-29-25(27)23-15-12-13-16-24(23)26(28)30-20-22(4)18-17-21(3)6-2/h12-13,15-16,21-22H,5-11,14,17-20H2,1-4H3 |
Clé InChI |
NTBVTZQYXKJYNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


